Taccalonolid B

Übersicht

Beschreibung

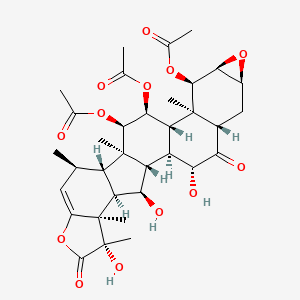

Taccalonolides are a class of microtubule-stabilizing agents isolated from Tacca chantrieri that have shown selective cancer-fighting properties . Taccalonolide B is a microtubule stabilizer isolated from Tacca plantaginea, with antitumor activity .

Synthesis Analysis

The first taccalonolide was isolated in 1963 from the tubers of Tacca leontopetaloides . The structures of taccalonolides A and B were elucidated in 1987 as a complex pentacyclic steroidal-like structure with the molecular formula of C36H46O14 . The reduction of taccalonolide B by NaBH3CN results in the stereospecific formation of 6S–OH derivative, which is ideally suited for esterification .Molecular Structure Analysis

Each taccalonolide contains a C2-C3 epoxide and all except taccalonolide C have a C23-C26 lactone ring . The structures of taccalonolides A and B were elucidated in 1987 as a complex pentacyclic steroidal-like structure with the molecular formula of C36H46O14 .Chemical Reactions Analysis

The reduction of taccalonolide B by NaBH3CN results in the stereospecific formation of 6S–OH derivative . This derivative is ideally suited for esterification .Physical And Chemical Properties Analysis

Taccalonolide B has a molecular formula of C34H44O13 and a molecular weight of 660.71 .Wissenschaftliche Forschungsanwendungen

Stabilisierung von Mikrotubuli

Taccalonolide gelten als eine Klasse neuartiger Mikrotubuli-stabilisierender Wirkstoffe . Sie besitzen nicht nur eine ähnliche Mikrotubuli-stabilisierende Aktivität wie das bekannte Medikament Paclitaxel, sondern kehren auch die Multiresistenz von Paclitaxel und Epothilon in Zell- und Tiermodellen um .

Antikrebs-Anwendungen

Taccalonolide haben aufgrund ihrer vielfältigen Strukturen, ihres einzigartigen Wirkmechanismus und ihrer geringen Toxizität großes Interesse im Bereich der pharmazeutischen Chemie geweckt . Sie sind wirksam gegen Zelllinien, die P-Glykoprotein (Pgp) und Multidrug-Resistenz-Protein (MRP7) überexprimieren .

Behandlung von verschiedenen Krebsarten

Mikrotubuli-Stabilisatoren sind in den letzten Jahrzehnten zu einem der wichtigsten wirksamen Mittel für die Behandlung verschiedener Krebsarten geworden . Taccalonolide sind eine neue Klasse von Mikrotubuli-stabilisierenden Wirkstoffen, die in Zell- und Tiermodellen Wirksamkeit gegen arzneimittelresistente Tumoren zeigen .

Einzigartiger Wirkmechanismus

Taccalonolide zeigten unterschiedliche Wirkungen auf Interphase- und mitotische Mikrotubuli im Vergleich zu Paclitaxel und Laulimalid, was auf einen einzigartigen Wirkmechanismus hindeutet . Die Experimente an den neuen hochpotenten Taccalonoliden zeigten, dass Taccalonolide einen einzigartigen Mechanismus besitzen, der eine kovalente Bindung an das Mikrotubuli ermöglicht .

Überwindung von Arzneimittelresistenz

Taccalonolide umgehen alle drei Mechanismen der Taxan-Arzneimittelresistenz sowohl in vitro als auch in vivo . Dies macht sie zu einem vielversprechenden Kandidaten für weitere Forschung und potenzielle klinische Anwendungen.

Halbsynthese und Modifikation

Die Reduktion von Taccalonolid B durch NaBH 3 CN führt zur stereospezifischen Bildung des 6S–OH-Derivats, das sich ideal für die Veresterung eignet<a aria-label="1: " data-citationid="32233fb7-9608-5972-26f9-cf6052f9f48b-32" h="ID=SERP,5015.1" href="https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.968

Wirkmechanismus

Target of Action

Taccalonolide B, like other taccalonolides, primarily targets microtubules , which are fundamental parts of the cell cytoskeleton intimately involved in cell proliferation . Microtubules are superb targets in clinical cancer therapy today .

Mode of Action

Taccalonolide B is a microtubule-stabilizing agent . Taccalonolides covalently bind to the Aspartate 226 residue of β-tubulin, and this interaction is critical for their microtubule-stabilizing activity .

Biochemical Pathways

Taccalonolide B, as a microtubule-stabilizing agent, induces the formation of abnormal mitotic spindles, leading to mitotic arrest . This results in Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Pharmacokinetics

It is known that taccalonolide b is effective in vitro against cell lines that overexpress p-glycoprotein (pgp) and multidrug-resistance protein (mrp7) . This suggests that Taccalonolide B may have good bioavailability and can circumvent some common drug resistance mechanisms.

Result of Action

The result of Taccalonolide B’s action is the induction of apoptosis in cancer cells . By stabilizing microtubules and causing mitotic arrest, Taccalonolide B leads to a series of cellular changes, including Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, and the formation of micronuclei . These changes ultimately initiate apoptosis, leading to the death of the cancer cells .

Action Environment

The action of Taccalonolide B is influenced by the cellular environment. For instance, Taccalonolide B is more effective against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) . Additionally, Taccalonolide B shows greater sensitivity in βIII-tubulin–overexpressing cell lines compared to other microtubule-stabilizing agents . This suggests that the cellular environment, particularly the expression of certain proteins, can influence the efficacy of Taccalonolide B.

Safety and Hazards

Eigenschaften

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQOXBQSZPYHSA-MPOUNFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099963 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108885-69-4 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structure-activity relationship of taccalonolides and how does it relate to taccalonolide B?

A: The research emphasizes the importance of specific structural features for the potency of taccalonolides [, ]. For instance, the presence of an epoxide group at the C-22-C-23 position in taccalonolide AJ significantly enhances its activity compared to taccalonolide B, which lacks this group. This finding suggests that the C-22-C-23 epoxide plays a crucial role in enhancing the interaction with the biological target, potentially by increasing binding affinity to tubulin. Although taccalonolide B itself might have weaker activity, understanding its structure-activity relationship provides valuable insights for designing and synthesizing more potent taccalonolides with improved antitumor properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)